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Compound of Interest

Compound Name: 2,7-Dideacetoxytaxinine J

Cat. No.: B14110281

Introduction

2,7-Dideacetoxytaxinine J is a member of the taxane diterpenoid class of natural products.[1]
These compounds, isolated from various species of the yew tree (Taxus), are of significant
interest to the scientific community due to their complex chemical structures and potent
biological activities, most notably the anticancer properties of paclitaxel (Taxol). The elucidation
of the precise chemical structure of a novel taxane like 2,7-Dideacetoxytaxinine J is a
complex undertaking that relies on a suite of modern analytical techniques.

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the chemical structure elucidation of 2,7-Dideacetoxytaxinine J. It is
intended for researchers, scientists, and drug development professionals working with complex
natural products. While specific experimental data for 2,7-Dideacetoxytaxinine J is not
extensively published, this guide will present the generalized experimental protocols and
expected data based on its known structure and the established chemistry of taxane

diterpenoids.

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like 2,7-
Dideacetoxytaxinine J follows a systematic workflow, beginning with isolation and purification,
followed by a series of spectroscopic analyses to piece together its molecular architecture.
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Figure 1: General workflow for the isolation and structure elucidation of a novel taxane
diterpenoid.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the structural
characterization of taxane diterpenoids.

Isolation and Purification

A general protocol for the isolation of taxanes from plant material involves extraction followed
by chromatographic separation.

» Extraction: Dried and powdered needles or bark of a Taxus species are extracted
exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is
then removed under reduced pressure to yield a crude extract.

o Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to
separate compounds based on their polarity. The taxane-rich fraction (typically the
chloroform or ethyl acetate fraction) is collected.

e Chromatography: The active fraction is subjected to multiple steps of column
chromatography on silica gel, using a gradient elution system (e.g., hexane-ethyl acetate or
chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC). Final
purification is often achieved by preparative high-performance liquid chromatography (HPLC)
on a C18 column.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which is crucial for determining its
elemental composition.

¢ Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

o Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,
methanol or acetonitrile) is prepared.
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o Data Acquisition: The sample is infused into the ESI source in positive ion mode. The
instrument is calibrated using a known standard. Data is acquired over a relevant m/z range.

o Data Analysis: The exact mass of the protonated molecule [M+H]* or other adducts (e.qg.,
[M+Na]*) is determined. This mass is used to calculate the molecular formula using software
that generates possible elemental compositions within a narrow mass tolerance (typically <5

ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules. A suite of 1D and 2D NMR experiments is required to assemble the carbon skeleton
and assign all proton and carbon signals.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of a deuterated solvent (typically chloroform-d, CDCIs) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00

ppm).

 Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600
MHz).

e 1D NMR Experiments:

o H NMR: Provides information on the number of different types of protons, their chemical
environment, and their coupling patterns (spin-spin splitting).

o 183C NMR: Shows the number of different types of carbons in the molecule.

o DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90
experiments are used to differentiate between CHs, CHz, CH, and quaternary carbons.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,
typically through two or three bonds (*H-*H J-coupling). This helps to establish spin
systems within the molecule.
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached
to carbons (one-bond tH-13C correlation).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds. This is critical for connecting different spin systems
and piecing together the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser
Effect Spectroscopy): Reveals protons that are close to each other in space, which is
essential for determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

The following tables present the expected quantitative data for 2,7-Dideacetoxytaxinine J,
based on its known structure and typical values for taxane diterpenoids.

HRMS Data
Parameter Expected Value
Molecular Formula Cs5H440s
Exact Mass 592.2985
Measured [M+H]* 593.3058
Measured [M+Na]* 615.2877

Expected 'H and **C NMR Data

Note: These are predicted chemical shifts (in ppm) in CDCls. Actual values may vary.
Assignments are based on the numbering of the taxane skeleton.
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Expected *H (0H,

Key HMBC

Position Expected **C (dc) . Correlations (from
mult., J in Hz)
Hto C)
1 ~75.0 ~5.5 (d, J=7.0) C2,C11, C14,C15
2 ~72.0 ~3.8 (M) C1, C3,C15
3 ~45.0 - -
4 ~135.0 - -
5 ~80.0 ~5.0 (d, J=9.0) C3,C4,C6,C18
6 ~35.0 ~2.5 (m), ~1.9 (m) C5, C7, C8
7 ~70.0 ~4.5 (m) C5, C6, C8, C9
8 ~55.0 - -
9 ~78.0 ~5.8 (d, J=10.0) C8, C10, C11, C20
10 ~76.0 ~6.2 (d, J=10.0) C8, C9, C1L C12
C20
11 ~140.0 - -
12 ~138.0 ~6.0 (s) C11, C13,C14
13 ~73.0 ~4.9 (t, J=8.0) C1, C12, C14
14 ~40.0 ~2.2 (m), ~1.8 (m) C1, C2,C12,C13
15 ~42.0 - -
16 ~28.0 ~1.2 (s) C1, C11, C15
17 ~22.0 ~1.8(s) Cl11, C12, C15
18 ~15.0 ~1.1(s) C3, C4, C5
19 ~10.0 ~1.7 (s) C7,C8, C9
20 ~65.0 ~4.2(d, 1=8.0), ~4.0 C8, C9, C10
(d, J=8.0)
Cinnamoyl
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Cinn-C=0 ~166.0

Cinn-a ~120.0 ~6.5 (d, J=16.0) cinn-C:o, cinn-B,
Cinn-Ar-C1

Cinn-B ~145.0 ~7.8 (d, J=16.0) Cfnn'C:O’ cinn-a,
Cinn-Ar-C1

Cinn-Ar-C1 ~134.0

Cinn-Ar-C2,6 ~128.0 ~7.5 (m) Cinn-Ar-C4

Cinn-Ar-C3,5 ~129.0 ~7.4 (m) Cinn-Ar-C1

Cinn-Ar-C4 ~130.0 ~7.4 (m) Cinn-Ar-C2,6

Acetyl (Ac)

9-OAc (C=0) ~170.0

9-OAc (CHs) ~21.0 ~2.1(s) 9-OAc (C=0)

10-OAc (C=0) ~170.5

10-OAc (CHs) ~21.2 ~2.0(s) 10-OAc (C=0)

13-OAc (C=0) ~171.0

13-OAc (CHs) ~21.5 ~1.9(s) 13-OAc (C=0)

Assembling the Structure

The elucidation process is a puzzle where each piece of spectroscopic data provides crucial
clues.

e Molecular Formula: HRMS would establish the molecular formula as CssHa440s, indicating 14
degrees of unsaturation.

e 1H and 3C NMR Analysis:

o The *H NMR spectrum would show signals in the aromatic region (~7.4-7.8 ppm), olefinic
region (~6.0-7.8 ppm), oxygenated methine and methylene region (~3.8-6.2 ppm), and
aliphatic region (~1.0-2.5 ppm).
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o The 3C NMR would show 35 distinct carbon signals. The DEPT experiments would help
classify them into methyls, methylenes, methines, and quaternary carbons. Signals around
oc 170 would indicate ester carbonyls, while those between dc 120-145 would correspond
to double bonds and aromatic rings.

» Fragment Identification:

o Cinnamoyl Group: A characteristic set of signals in the *H NMR (two doublets with a large
coupling constant of ~16 Hz, and aromatic protons) and 3C NMR (an ester carbonyl, two
olefinic carbons, and six aromatic carbons) would identify the cinnamoyl moiety.

o Acetyl Groups: Sharp singlet signals in the *H NMR spectrum around dH 2.0 ppm, each
integrating to 3 protons, would suggest the presence of acetyl groups. The corresponding
methyl and carbonyl signals would be visible in the 3C NMR.

o Connectivity via HMBC: The HMBC spectrum is key to connecting these fragments to the
core taxane skeleton.

Cinnamoyl Group

H-5 to Cinn-C=0

C=0
9-Acetyl
Taxane Skeleton H-9 to 9-OAc C=0
C=0
H-5
H-9
H-10 to 10-OAc C=0
H-10
10-Acetyl
H13 H-13 to 13-OAc C=0 Cc=0
13-Acetyl
C=0
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Figure 2: Key HMBC correlations for attaching substituent groups to the taxane core.
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o Stereochemistry via NOESY/ROESY: The relative stereochemistry is determined by
observing through-space correlations. For example, a NOESY correlation between H-1 and
H-2 would help define their relative orientation on the six-membered ring. Correlations
between the methyl groups (e.g., Me-16, Me-17, Me-18, Me-19) and nearby protons on the
taxane framework are crucial for establishing the overall conformation and stereochemistry
of the molecule.

Conclusion

The chemical structure elucidation of a complex natural product like 2,7-Dideacetoxytaxinine
J is a meticulous process that relies on the synergistic application of isolation techniques and
advanced spectroscopic methods. By systematically acquiring and interpreting data from
HRMS, 1D NMR (H, 3C), and 2D NMR (COSY, HSQC, HMBC, NOESY), it is possible to
unambiguously determine the molecular formula, the carbon-hydrogen framework, the
placement of functional groups, and the relative stereochemistry of the molecule. This guide
outlines the fundamental principles and workflow that empower chemists to unravel the intricate
architectures of nature's pharmacopeia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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